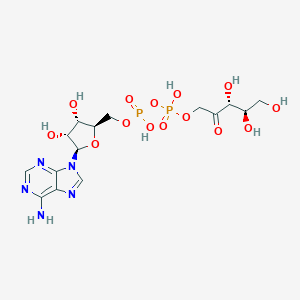![molecular formula C20H19N5O3S B234184 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves the modulation of certain receptors in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity, and modulating its activity can have a variety of effects on brain function.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. These include modulation of GABA-A receptor activity, as well as effects on the release of certain neurotransmitters in the brain. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide in lab experiments is its potential to modulate GABA-A receptor activity, which could be useful in studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has not yet been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several potential future directions for research involving N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide. These include further investigation of its effects on GABA-A receptor activity, as well as its potential use in the development of new treatments for neurological disorders. Additionally, more research is needed to understand the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-5-nitrophenylboronic acid to form the intermediate compound. This intermediate is then reduced to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of certain receptors in the brain, which could be useful in the development of new treatments for neurological disorders.
Propiedades
Nombre del producto |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C20H19N5O3S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)13-7-10-16(28-3)15(11-13)21-18(26)12-5-8-14(27-2)9-6-12/h5-11H,4H2,1-3H3,(H,21,26) |
Clave InChI |
JJVCFFQJIYCNCY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)